Home > Products > Screening Compounds P118200 > N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide
N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide -

N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide

Catalog Number: EVT-5766479
CAS Number:
Molecular Formula: C18H21N3O2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1) []

Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol moiety with N,2-Dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide. The presence of the pyrazole ring system in both compounds suggests a potential for similar pharmacological activities. The varying substituents on the pyrazole ring and the different core structures (acetamide vs benzofuran-5-carboxamide) are points of divergence that could impact their specific properties and effects. []

2. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2) []

Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide and was found to be active in behavioral animal tests but also exhibited toxicity. []

Relevance: This compound also contains the 1,3-dimethyl-1H-pyrazol moiety, making it structurally related to N,2-Dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide. The presence of the fluorophenyl ketone group instead of the benzofuran-5-carboxamide system in the target compound likely alters its pharmacological profile significantly. []

3. 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) []

Compound Description: This compound demonstrated antipsychotic-like activity by reducing spontaneous locomotion in mice without binding to D2 dopamine receptors. []

Relevance: This compound shares the 1,3-dimethyl-1H-pyrazol core with N,2-Dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide. The iminophenylmethyl substituent and the presence of a hydroxyl group instead of the benzofuran-5-carboxamide moiety in the target compound differentiate its structure and potential activity. []

4. 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41) []

Compound Description: This compound inhibited conditioned avoidance responding in rats and monkeys but did not induce dystonic movements in a primate model, suggesting a potentially improved side effect profile compared to existing antipsychotics. []

Relevance: This compound also belongs to the 1,3-dimethyl-1H-pyrazol-5-ol series, making it structurally similar to N,2-Dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide. The presence of a chlorophenyl group on the imine and the lack of the benzofuran-5-carboxamide system in the target compound highlight structural differences that may lead to distinct pharmacological properties. []

5. N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915) []

Compound Description: TAK-915 is a clinical candidate phosphodiesterase 2A (PDE2A) inhibitor investigated for cognitive impairment in neuropsychiatric and neurodegenerative disorders. []

Relevance: While not sharing a direct structural resemblance to N,2-Dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide, TAK-915 is relevant as it demonstrates the potential therapeutic utility of targeting enzymes like PDE2A for cognitive enhancement. This raises the possibility that the target compound, although structurally different, could also exhibit activity on related pathways or targets involved in cognitive function. []

6. N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20) []

Compound Description: This compound is a potent and selective PDE2A inhibitor that exhibited promising effects in preclinical models of cognitive impairment. It increased 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuated MK-801-induced episodic memory deficits in a passive avoidance task. []

Relevance: Similar to TAK-915, compound 20 is a PDE2A inhibitor and, while structurally distinct from N,2-Dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide, highlights the potential for compounds targeting the PDE2A pathway to improve cognitive performance. This could suggest a direction for exploring the potential therapeutic applications of the target compound, even in the absence of direct structural similarities. []

Properties

Product Name

N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide

IUPAC Name

N,2-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H21N3O2/c1-13-9-16-10-15(6-7-17(16)23-13)18(22)20(2)8-4-5-14-11-19-21(3)12-14/h6-7,9-12H,4-5,8H2,1-3H3

InChI Key

VYZFPWTUZARZAR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CCCC3=CN(N=C3)C

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CCCC3=CN(N=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.